molecular formula C22H20N2O5S B2568294 Methyl (4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carbonyl)carbamate CAS No. 896308-42-2

Methyl (4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2568294
CAS No.: 896308-42-2
M. Wt: 424.47
InChI Key: MVROWXMPQTXCMP-UHFFFAOYSA-N
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Description

Methyl (4,5-dimethyl-2-(3-phenoxybenzamido)thiophene-3-carbonyl)carbamate is a synthetic organic compound with the molecular formula C22H20N2O5S and a molecular weight of 424.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMPT typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Gewald synthesis, which involves the reaction of a suitable ketone with elemental sulfur and ammonium acetate in the presence of a base. The resulting thiophene derivative is then further modified to introduce the desired substituents, such as the 4,5-dimethyl groups and the 3-phenoxybenzamido moiety.

Industrial Production Methods: In an industrial setting, the synthesis of DMPT may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: DMPT can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the carbonyl and amide groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized thiophene derivatives, reduced carbonyl compounds, and substituted thiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

DMPT has a wide range of applications in scientific research, including:

  • Chemistry: DMPT is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound's biological activity has been studied for potential use in drug discovery and development, particularly in the treatment of various diseases.

  • Medicine: DMPT and its derivatives are investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: DMPT is utilized in the production of advanced materials, such as organic semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which DMPT exerts its effects involves interactions with specific molecular targets and pathways. The compound's functional groups, such as the amide and carbonyl groups, play a crucial role in its biological activity. DMPT may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

DMPT is compared with other thiophene derivatives, highlighting its uniqueness:

  • Similar Compounds: Other thiophene derivatives, such as suprofen and articaine, share structural similarities with DMPT but differ in their substituents and biological activities.

  • Uniqueness: DMPT's unique combination of substituents, including the 3-phenoxybenzamido group, contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl N-[4,5-dimethyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13-14(2)30-21(18(13)20(26)24-22(27)28-3)23-19(25)15-8-7-11-17(12-15)29-16-9-5-4-6-10-16/h4-12H,1-3H3,(H,23,25)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVROWXMPQTXCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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